molecular formula C7H15NO3S B12730188 (2-Methylcyclohexyl)sulfamic acid, cis- CAS No. 85507-67-1

(2-Methylcyclohexyl)sulfamic acid, cis-

Cat. No.: B12730188
CAS No.: 85507-67-1
M. Wt: 193.27 g/mol
InChI Key: UOUBHXLOFQQIPZ-NKWVEPMBSA-N
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Description

(2-Methylcyclohexyl)sulfamic acid, cis-: is a chemical compound with the molecular formula C7H15NO3S. It is a stereoisomer, specifically the cis-isomer, of (2-Methylcyclohexyl)sulfamic acid. The compound is characterized by the presence of a sulfamic acid group attached to a cyclohexane ring, which also bears a methyl group at the 2-position. The cis-configuration indicates that the substituents are on the same side of the cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylcyclohexyl)sulfamic acid, cis- typically involves the reaction of 2-methylcyclohexanol with sulfamic acid. The reaction is carried out under acidic conditions, often using a strong acid like hydrochloric acid or sulfuric acid as a catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the desired product.

Industrial Production Methods: On an industrial scale, the production of (2-Methylcyclohexyl)sulfamic acid, cis- follows similar synthetic routes but is optimized for higher yields and purity. The process involves the use of large-scale reactors and precise control of reaction conditions such as temperature, pressure, and pH. The product is then purified using techniques like crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: (2-Methylcyclohexyl)sulfamic acid, cis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acids.

    Reduction: Reduction reactions can convert the sulfamic acid group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are commonly used in substitution reactions.

Major Products:

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

Chemistry: In chemistry, (2-Methylcyclohexyl)sulfamic acid, cis- is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of other complex molecules and is used in the study of stereochemistry and reaction mechanisms.

Biology: The compound is used in biological research to study enzyme interactions and metabolic pathways. It is also used as a model compound to investigate the effects of stereochemistry on biological activity.

Medicine: In medicine, (2-Methylcyclohexyl)sulfamic acid, cis- is explored for its potential therapeutic applications. It is studied for its effects on various biological targets and its potential use as a drug candidate.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2-Methylcyclohexyl)sulfamic acid, cis- involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The sulfamic acid group can form hydrogen bonds and electrostatic interactions with amino acid residues in the active site of enzymes, leading to changes in enzyme activity. The methyl group at the 2-position can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    (2-Methylcyclohexyl)sulfamic acid, trans-: The trans-isomer of the compound, where the substituents are on opposite sides of the cyclohexane ring.

    Cyclohexylsulfamic acid: A related compound without the methyl group at the 2-position.

    (2-Methylcyclohexyl)amine: A compound where the sulfamic acid group is replaced by an amine group.

Uniqueness: (2-Methylcyclohexyl)sulfamic acid, cis- is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. The cis-configuration can lead to different physical properties and interactions compared to its trans-isomer and other related compounds.

Properties

CAS No.

85507-67-1

Molecular Formula

C7H15NO3S

Molecular Weight

193.27 g/mol

IUPAC Name

[(1R,2S)-2-methylcyclohexyl]sulfamic acid

InChI

InChI=1S/C7H15NO3S/c1-6-4-2-3-5-7(6)8-12(9,10)11/h6-8H,2-5H2,1H3,(H,9,10,11)/t6-,7+/m0/s1

InChI Key

UOUBHXLOFQQIPZ-NKWVEPMBSA-N

Isomeric SMILES

C[C@H]1CCCC[C@H]1NS(=O)(=O)O

Canonical SMILES

CC1CCCCC1NS(=O)(=O)O

Origin of Product

United States

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